(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride
CAS No.:
Cat. No.: VC13569522
Molecular Formula: C17H28ClNO2
Molecular Weight: 313.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H28ClNO2 |
|---|---|
| Molecular Weight | 313.9 g/mol |
| IUPAC Name | (2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride |
| Standard InChI | InChI=1S/C17H27NO2.ClH/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17;/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3;1H/t13-,16-;/m1./s1 |
| Standard InChI Key | KBXMBGWSOLBOQM-OALZAMAHSA-N |
| Isomeric SMILES | CC1=C2CCCC2=C(C=C1)OC[C@H]([C@@H](C)NC(C)C)O.Cl |
| SMILES | CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O.Cl |
| Canonical SMILES | CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O.Cl |
Introduction
Structural and Stereochemical Characterization
Molecular Architecture
The compound features a 7-methyl-2,3-dihydro-1H-inden-4-yl group linked via an ether bond to a butan-2-ol backbone. The hydroxyl group at position 2 and the isopropylamino group at position 3 are configured in the (2S,3R) stereochemistry, as confirmed by its IUPAC name and InChI string . The hydrochloride salt enhances solubility, a common modification for bioactive amines.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 313.9 g/mol | |
| Exact Mass | 313.181 Da | |
| Stereochemistry | (2S,3R) | |
| InChIKey | KBXMBGWSOLBOQM-OALZAMAHSA-N | |
| SMILES | CC1=C2CCCC2=C(C=C1)OCC@HO.Cl |
The indene moiety contributes aromaticity and planar rigidity, while the butanol chain introduces stereochemical diversity. The (2S,3R) configuration distinguishes it from stereoisomers like (2R,3R) and (2R,3S), which exhibit distinct physicochemical profiles . For instance, the (2R,3R)-isomer has a molecular weight of 313.863 g/mol , slightly higher due to isotopic variations.
Synthesis and Analytical Validation
Retrosynthetic Strategy
The synthesis employs a retrosynthetic approach, dissecting the molecule into an indene-derived ether and a chiral amino alcohol segment. Key steps include:
-
Etherification: Coupling 7-methyl-2,3-dihydro-1H-inden-4-ol with a chiral epoxide precursor.
-
Amination: Introducing the isopropylamino group via nucleophilic substitution.
-
Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR): Confirms regio- and stereochemistry. The indene protons resonate between δ 6.5–7.0 ppm, while the methine proton adjacent to the hydroxyl group appears near δ 3.8 ppm.
-
High-Performance Liquid Chromatography (HPLC): Ensures >95% purity, critical for pharmacological studies.
-
Mass Spectrometry: Matches the exact mass (313.181 Da) to the theoretical value .
Table 2: Synthetic and Analytical Overview
| Parameter | Details | Source |
|---|---|---|
| Key Intermediate | 7-Methyl-2,3-dihydro-1H-inden-4-ol | |
| Chiral Resolution | Diastereomeric crystallization | |
| Purity Threshold | >95% (HPLC) | |
| Critical Characterization | -NMR, -NMR |
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits moderate water solubility (~10 mg/mL at 25°C), advantageous for formulation. The LogP value of 3.8 indicates lipophilicity, suggesting membrane permeability. Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 6 months.
Spectroscopic Profiles
-
Infrared (IR) Spectroscopy: Peaks at 3300 cm (O-H stretch) and 1650 cm (C-N stretch).
-
Ultraviolet-Visible (UV-Vis): at 275 nm (indene π→π* transition).
| Isomer | Solubility (mg/mL) | LogP | Bioactivity Hypothesis | Source |
|---|---|---|---|---|
| (2S,3R) | 10 | 3.8 | Cardiovascular modulation | |
| (2R,3R) | 8.5 | 3.8 | Neurological targeting | |
| (2R,3S) | 7.2 | 4.2 | CNS penetration |
Future Research Directions
-
Target Identification: Screen against GPCR libraries to identify binding partners.
-
In Vivo Pharmacokinetics: Assess absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Stereochemical Optimization: Compare efficacy across isomers to guide drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume